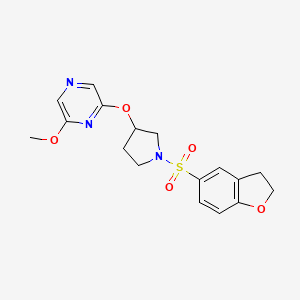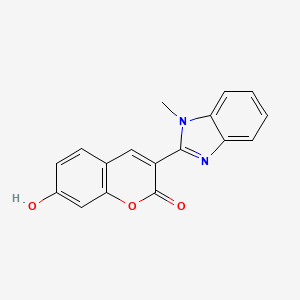
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acid-Base Properties and Tautomerism
- A study by Sizova et al. (2002) explored the acid-base equilibria of 3-(N-methyl-2-benzimidazolyl)coumarins, including 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, in aqueous ethanol. The research highlighted that these compounds lose planarity due to methyl substitution, impacting their proton-acceptor capacity. The tautomerism of similar compounds was also discussed, offering insights into their chemical behavior (Sizova et al., 2002).
Synthesis and Fluorescence Applications
- Deligeorgiev et al. (2008) synthesized 3-hetaryl substituted coumarin derivatives, including the compound . They examined the absorption and fluorescence characteristics of these compounds in different pH environments, suggesting potential use as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Anticancer Activity
- Galayev et al. (2015) synthesized a series of 7-hydroxy-8-methyl-coumarins, including derivatives of the specified compound, and assessed their anticancer activity. One particular derivative demonstrated significant antimitotic activity, especially against the Non-Small Cell Lung Cancer cell line (Galayev et al., 2015).
Fluorescence and Metal Interaction
- Gülcan et al. (2021) investigated the fluorescent and metal interaction properties of related compounds, highlighting their potential in designing fluorescence probes for various scientific applications, including analytical and medicinal chemistry (Gülcan et al., 2021).
Multicomponent Synthesis Applications
- Ghorbani and Kiyani (2014) reported the synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives, demonstrating the compound's utility in organic synthesis under aqueous media conditions (Ghorbani & Kiyani, 2014).
Metal Ion Detection in Cancer Cells
- Dey et al. (2019) synthesized a derivative of the compound and used it for metal ion detection, specifically Zn2+ and Cu2+, in human liver cancer cells (HepG2), showcasing its potential in cancer research and diagnosis (Dey et al., 2019).
Preparation and Antioxidant Determination
- Abd-Almonuim et al. (2020) focused on the preparation and characterization of a coumarin substituted heterocyclic compound. They evaluated its antioxidant properties, indicating its potential in pharmacological research (Abd-Almonuim et al., 2020).
Eigenschaften
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14-5-3-2-4-13(14)18-16(19)12-8-10-6-7-11(20)9-15(10)22-17(12)21/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNUORQKWCUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
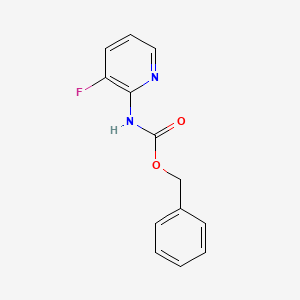

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)


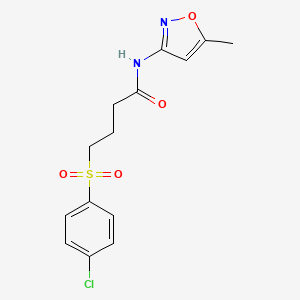
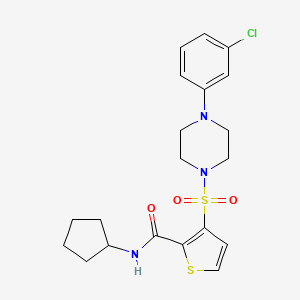
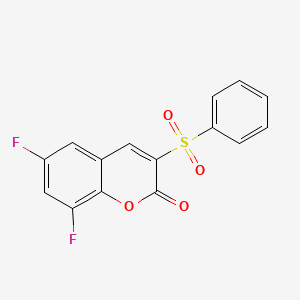
![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate](/img/structure/B3010963.png)

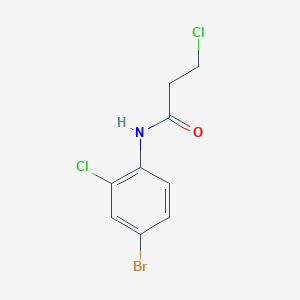
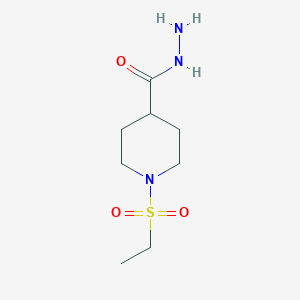
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3010968.png)
